8-Iodo (2R,3S)-rel-Nadolol
Description
8-Iodo (2R,3S)-rel-Nadolol is a halogenated derivative of the non-selective β-adrenergic receptor antagonist Nadolol. Nadolol itself is a racemic mixture with the molecular formula C₁₇H₂₇NO₄, a molecular weight of 309.40 g/mol, and a CAS number 42200-33-9 . Its structure includes a tetralin backbone substituted with hydroxyl groups at positions 2 and 3, and a β-hydroxypropyl tertiary butylamine side chain at position 5 . The 8-iodo variant introduces an iodine atom at position 8 of the tetralin ring, likely enhancing lipophilicity and altering receptor-binding kinetics compared to the parent compound.
Properties
Molecular Formula |
C17H26INO4 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(2S,3R)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-iodo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H26INO4/c1-17(2,3)19-8-10(20)9-23-16-5-4-13(18)11-6-14(21)15(22)7-12(11)16/h4-5,10,14-15,19-22H,6-9H2,1-3H3/t10?,14-,15+/m0/s1 |
InChI Key |
IFXJJIJUWOQAGG-XVDHHWJWSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=C2C[C@H]([C@H](CC2=C(C=C1)I)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=C2CC(C(CC2=C(C=C1)I)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo (2R,3S)-rel-Nadolol typically involves the iodination of Nadolol. This can be achieved through electrophilic substitution reactions where iodine is introduced into the aromatic ring of Nadolol. Common reagents used in this process include iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom, reverting it back to its parent compound, Nadolol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include deiodinated Nadolol.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
8-Iodo (2R,3S)-rel-Nadolol has several applications in scientific research:
Chemistry: It is used as a model compound to study iodination reactions and the effects of halogenation on pharmacological properties.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in cardiovascular diseases and its comparison with other beta-blockers.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 8-Iodo (2R,3S)-rel-Nadolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. The iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes, contributing to its unique pharmacological profile.
Comparison with Similar Compounds
Nadolol and Its Derivatives
Nadolol’s stereochemistry and β-blocking activity are critical to its therapeutic profile. The 8-iodo substitution modifies its electronic and steric properties. For comparison:
Brominated analogs (e.g., 8-bromo derivatives) show similar trends, with bromine’s lower atomic radius compared to iodine possibly resulting in less steric hindrance .
Halogenated Spiro and Thiazole Derivatives
describes halogenated spiro-thiazole compounds (e.g., 8-(4-bromophenyl)-5-methyl-8H-oxadiazolo-thiazol-3-ones ). Although structurally distinct from Nadolol, these compounds highlight halogen effects on stability and reactivity:
- Synthesis : Brominated derivatives require reflux conditions in polar solvents (e.g., ethyl acetate/petroleum ether) and purification via flash chromatography .
- Stability : Larger halogens (e.g., iodine) may reduce thermal stability compared to bromine or chlorine due to weaker C–I bonds.
Pharmacokinetic and Metabolic Differences
Radiolytic Degradation
Nadolol undergoes radiodegradation under solid-state conditions, producing hydroxylated and deaminated products . The 8-iodo substitution may alter degradation pathways:
Impurity Profiles
Nadolol impurities, such as (2SR,3RS)-5-(3-{[(6RS,7SR)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]oxy}-2-hydroxypropoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol (MW 416.46), demonstrate the impact of stereochemical variations on purity . The 8-iodo variant may introduce new stereoisomeric impurities during synthesis, requiring stringent chromatographic separation (e.g., chiral HPLC) .
Halogenation Techniques
Comparative Reaction Conditions
Q & A
Q. Tables for Quick Reference
| Property | Nadolol | This compound (Predicted) |
|---|---|---|
| Molecular Formula | C₁₇H₂₇NO₄ | C₁₇H₂₆INO₄ |
| Solubility in Water (pH 7) | Slight | Poor |
| Chiral Centers | 2 (2R,3S) | 2 (2R,3S) + iodine substitution |
| Key Analytical Technique | Chiral HPLC, NMR | HRMS, X-ray crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
